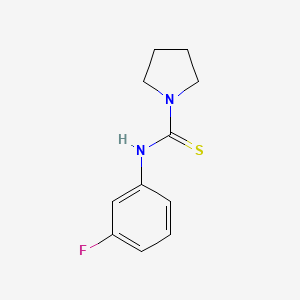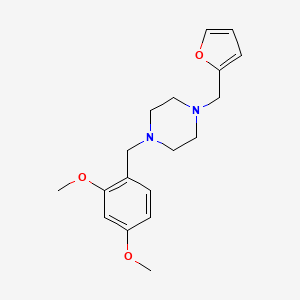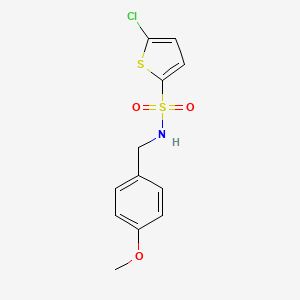
2-bromo-N-2-pyridinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-2-pyridinylbenzamide is a chemical compound with the molecular formula C12H9BrN2O . It is also known as N-pyridin-2-ylbenzamide .
Synthesis Analysis
The synthesis of N-(pyridin-2-yl)amides, which includes 2-bromo-N-2-pyridinylbenzamide, can be achieved through various methods. One approach involves the palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
Molecular Structure Analysis
The molecular structure of 2-bromo-N-2-pyridinylbenzamide can be analyzed using various techniques such as X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), and Raman spectroscopy .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-bromo-N-2-pyridinylbenzamide include its molecular weight, melting point, boiling point, density, and acidity . These properties can be determined using various analytical techniques .
Aplicaciones Científicas De Investigación
Anti-Tubercular Agent Development
2-bromo-N-(pyridin-2-yl)benzamide derivatives have been explored for their potential as anti-tubercular agents. These compounds have been designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis H37Ra. Some derivatives exhibit significant inhibitory concentrations (IC50) values, indicating their potential in the treatment of tuberculosis .
Chemical Synthesis of Imides
The compound has been used in the synthesis of acyclic imides, which are important in various chemical reactions. The synthesis involves condensation reactions of benzoyl chlorides with amino-aromatics, yielding mixtures of benzamide and acyclic imide. The presence of an ortho-N in the benzamide heteroaromatic ring is crucial for obtaining the imide derivative in good yields .
Medicinal Chemistry
Pyridyl benzamides, including 2-bromo-N-(pyridin-2-yl)benzamide, play a crucial role in the composition of many important medicines. They serve as key components in antiulcer agents, kinetoplastid inhibitors, antifungal agents, and luciferase inhibitors, highlighting their significance in medicinal chemistry .
Biological Activity Studies
Derivatives of 2-bromo-N-(pyridin-2-yl)benzamide have been synthesized and evaluated for their biological activities against various cell lines. For instance, novel 2-(pyridin-2-yl) pyrimidine derivatives were tested against immortalized rat hepatic stellate cells (HSC-T6), showcasing the compound’s role in biological studies .
Catalysis
The compound has been implicated in the synthesis of benzimidazole metal-organic frameworks (BMOFs). These frameworks are expected to have improved stability, activity, and surface area, making them applicable in catalysis. The compound’s role in the development of catalysts is an area of ongoing research .
Environmental Impact Studies
While specific studies on the environmental impact of 2-bromo-N-(pyridin-2-yl)benzamide are limited, related compounds have been assessed for their safety and handling. Understanding the environmental implications of these compounds is crucial for regulatory compliance and safe laboratory practices .
Safety and Hazards
Direcciones Futuras
The future directions for the study of 2-bromo-N-2-pyridinylbenzamide could involve further exploration of its synthesis methods, potential applications, and biological activities . For instance, it could be used as a starting material for the synthesis of a variety of polymeric architectures of interest as drug delivery bioconjugates .
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their anti-tubercular activity against mycobacterium tuberculosis h37ra
Mode of Action
It’s known that the compound can be synthesized through the michael addition amidation reaction of 2-aminopyridine and nitroolefins . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which subjected a facile closure and provided the shared intermediate .
Biochemical Pathways
The compound’s synthesis involves the michael addition amidation reaction, which is a key process in organic chemistry .
Pharmacokinetics
The compound was synthesized in good yields from condensation reactions of 3-bromobenzoyl chloride with 2-aminopyridine
Result of Action
The compound has been synthesized successfully and its formation has been achieved utilizing a heterogeneous catalyst .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-bromo-N-(pyridin-2-yl)benzamide. For instance, the Fe2Ni-BDC catalyst used for the reaction can be easily recovered and reused . This suggests that the catalyst’s environment can impact the efficiency of the reaction.
Propiedades
IUPAC Name |
2-bromo-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-10-6-2-1-5-9(10)12(16)15-11-7-3-4-8-14-11/h1-8H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBACMICFUBWEEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-methoxyphenyl)amino]-6-methyl-2-(trifluoromethyl)-5-pyrimidinecarbonitrile](/img/structure/B5849535.png)

![2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-phenylethanone](/img/structure/B5849542.png)




![5,7-dimethyl-3-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5849563.png)
![{2-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5849572.png)
![N-{[(4-methylphenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5849580.png)



![N'-[(3,4-dimethylbenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5849612.png)